molecular formula C14H16S B7769667 tert-Butyl 2-Naphthyl sulfide

tert-Butyl 2-Naphthyl sulfide

Cat. No.: B7769667
M. Wt: 216.34 g/mol
InChI Key: JGFLSSVJITYCOW-UHFFFAOYSA-N
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Description

tert-Butyl 2-Naphthyl Sulfide is a synthetic organosulfur compound of interest in chemical research and development. This high-purity reagent features a tert-butyl group linked via a sulfide bridge to a naphthalene ring system, a structure that serves as a valuable building block in organic synthesis . Compounds within this class are frequently utilized in materials science, for example in the development of ligands for catalysis or as precursors for more complex molecular architectures . The naphthalene moiety contributes aromaticity and bulk, which can influence the electronic properties and steric profile of resulting molecules. Researchers value this compound for its potential in constructing novel sulfides and for studies involving sulfur-containing heterocycles. The tert-butyl group can impart steric hindrance and influence the compound's solubility and metabolic stability in pharmacological probes. As with many specialty chemicals, this sulfide is intended for use in controlled laboratory settings only. It is supplied for Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-tert-butylsulfanylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16S/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFLSSVJITYCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-Naphthyl sulfide typically involves the reaction of 2-naphthyl thiol with tert-butyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the thiol, followed by nucleophilic substitution with tert-butyl bromide or chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (SEAr)

The tert-butyl group exerts a strong steric and electronic directing effect. In reactions with triflic anhydride, the aryl substituent directs electrophilic attack to the β-position of the naphthyl ring, forming 1,1-diaryl motifs (Scheme 23 in ).

  • Key Observation : Electron-withdrawing groups (e.g., p-CF₃) on the aryl ring disrupt reactivity, leading to complex mixtures.

  • Example : Intramolecular cyclization of 108 yields phenanthrene 109 via a 1,2-carbon shift in intermediate 110 .

Oxidation Reactions

tert-Butyl 2-naphthyl sulfide can undergo stereoselective oxidation to sulfoxides or sulfones under controlled conditions.

  • Enzymatic Oxidation : Chloroperoxidase (CPO) with H₂O₂ oxidizes sulfides to sulfoxides with up to 96% ee (Scheme 23 in ).

  • Chemical Oxidation : Treatment with oxalyl chloride or TMSOTf activates the sulfide, enabling α-functionalization (e.g., acetoxylation or triflation) (Scheme 22a in ).

Oxidizing AgentProductYield (%)ee (%)Source
CPO/H₂O₂Sulfoxide (S-config)9596
TMSOAcβ-Acetoxysulfide62

Nucleophilic Substitution

The bulky tert-butyl group disfavors SN1 mechanisms, favoring SN2 or SN2' pathways.

  • SN2 vs. SN2' Selectivity : For methylthiolate, ΔΔG‡ = 2.3 kcal/mol corresponds to a 96:4 ratio of SN2:SN2' products (Table 1 in ).

  • Steric Effects : Bulky nucleophiles (e.g., cyclohexylthiol) fail to react due to steric hindrance .

Acid-Mediated Decomposition

Under acidic conditions, tert-butyl 2-naphthyl sulfide cleaves to form thiols or disulfides.

  • Example : Reaction with toluene sulfonic acid and H₂S at 93–98°C yields thio-2-naphthol (44%) and dinaphthyl sulfide (13%) (Example 11 in ).

  • Mechanism : Likely proceeds via thiol intermediate formation followed by oxidation to disulfides .

Conjugate Addition Reactions

In the presence of tetrabutylammonium bromide (TBAB), sulfinyl anions generated from sulfinates attack p-quinone methides (p-QMs) regioselectively.

  • Mechanism : Sulfur-centered anion 6 attacks p-QM 2 , driven by aromatization (Scheme in ).

  • Scope : Compatible with methyl- and aryl-substituted vinyl sulfoxides but fails with bulky groups (e.g., cyclohexyl) .

Thermal Rearrangements

Heating in the presence of Lewis acids (e.g., TMSOTf) induces sigmatropic shifts or cyclizations.

  • Example : Cyclization of 52 with aldehydes forms N-sulfinylimines, which undergo Grignard additions to yield chiral amines (Scheme 30 in ).

  • Stereoselectivity : Complete inversion of configuration observed during cyclization of sulfinamides .

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis: tert-Butyl 2-naphthyl sulfide serves as a versatile building block for synthesizing various organic compounds, including naphthyl ethers and other sulfides. Its unique structure allows for functionalization, making it valuable in synthetic organic chemistry .
  • Ligand in Coordination Chemistry: The compound can act as a ligand in coordination complexes, facilitating the study of metal interactions and catalysis.

Biological Applications

  • Antimicrobial Properties: Research indicates that derivatives of this compound exhibit antimicrobial activities. Studies have shown that modifications to the sulfide structure can enhance efficacy against various pathogens .
  • Anticancer Potential: Preliminary studies suggest that certain derivatives may possess anticancer properties, warranting further investigation into their mechanisms of action and therapeutic potential .

Medicinal Chemistry

  • Therapeutic Agent Exploration: The structural properties of this compound make it a candidate for drug development. Ongoing research aims to explore its potential therapeutic effects and optimize its biological activity through structural modifications .

Case Studies and Research Findings

A review of literature highlights several significant findings related to the applications of this compound:

StudyFocusFindings
Organic SynthesisDemonstrated high yields in synthesizing naphthyl ethers using this compound as a precursor.
Antimicrobial ActivityFound that specific derivatives showed effective inhibition against Gram-positive bacteria.
Medicinal ChemistryInvestigated the compound's potential as an anticancer agent, showing promising results in preliminary assays.

Mechanism of Action

The mechanism of action of tert-Butyl 2-Naphthyl sulfide involves its ability to interact with various molecular targets through its sulfide group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of tert-butyl 2-naphthyl sulfide with analogous sulfur-containing compounds, focusing on molecular properties, applications, and research findings.

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound Not explicitly reported Combines naphthalene’s aromaticity with tert-butyl’s steric hindrance.
Di-tert-butyl sulfide C₈H₁₈S 146.292 107-47-1 Symmetric sulfide with two tert-butyl groups; used as a chemical intermediate .
tert-Butyl ethyl sulfide C₆H₁₄S 118.24 14290-92-7 Asymmetric sulfide with ethyl and tert-butyl groups; limited application data .
2-Methyl-2-propanesulfinamide C₄H₁₁NOS 121.20 146374-27-8 Sulfinamide derivative; used as a chiral auxiliary in asymmetric synthesis .

Functional and Application Differences

  • These compounds were designed to mimic Ex-RAD but avoid patent conflicts, highlighting the importance of the naphthyl moiety in biological activity . In contrast, di-tert-butyl sulfide lacks aromatic components, limiting its utility in radiation protection but making it a candidate for organic synthesis due to its stability .
  • Microbial Interactions: Compounds like (2-naphthyl)methanol (a metabolite with a naphthyl group) show enrichment in symbiotic microbial systems, suggesting that this compound’s aromatic structure may influence biodegradation pathways or microbial metabolism .
  • Synthetic Utility :

    • 2-Methyl-2-propanesulfinamide demonstrates the role of tert-butyl sulfurs in asymmetric synthesis, whereas this compound’s bulkier structure may favor applications requiring steric shielding or controlled reactivity .

Reactivity and Stability

  • Oxidation Sensitivity :
    • Sulfides like di-tert-butyl sulfide can oxidize to sulfoxides or sulfones, altering their electronic properties. The tert-butyl group in this compound may slow oxidation compared to less hindered analogs .
    • Sulfinamides (e.g., 2-methyl-2-propanesulfinamide) are more resistant to oxidation, emphasizing functional group-dependent stability .

Research Findings and Gaps

  • Anti-Radiation Agents :

    • Research on 2-naphthyl sulfoxide derivatives (e.g., compound series in ) shows that electron-withdrawing groups enhance radioprotective efficacy. This compound’s electron-donating tert-butyl group may reduce activity compared to sulfones but improve bioavailability .
  • Metabolic Pathways: Microbial studies () indicate that aromatic precursors like styrene or benzoate are metabolized into derivatives such as (2-naphthyl)methanol. This suggests this compound could undergo similar microbial transformations, though its tert-butyl group may impede catabolism .
  • Data Limitations: No direct data on this compound’s physicochemical properties (e.g., melting point, solubility) or toxicity are available in the provided evidence. Further studies are needed to elucidate its pharmacokinetics and environmental impact.

Biological Activity

tert-Butyl 2-Naphthyl sulfide is a compound that has garnered attention in the scientific community due to its potential biological activities. This article will explore the various aspects of its biological activity based on available research findings.

Antimicrobial Properties

Recent studies have indicated that this compound and its derivatives exhibit promising antimicrobial activities. The compound's unique structural properties allow it to interact with various molecular targets, potentially leading to therapeutic effects.

Antibacterial Activity

Research has shown that derivatives of this compound demonstrate antibacterial properties against several pathogens. A study conducted on structurally similar compounds revealed significant activity against:

  • Bacillus subtilis
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria were reported to be as low as 10 μg/mL, indicating potent antibacterial activity .

Antifungal Activity

While specific data on the antifungal activity of this compound is limited, related compounds in the same class have shown promising results against various fungal strains .

Anticancer Potential

One of the most intriguing aspects of this compound's biological activity is its potential anticancer properties. Studies on structurally similar compounds have revealed cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Against HL-60 Cells

A recent investigation into compounds sharing structural similarities with this compound demonstrated moderate activity against the HL-60 cell line, which is derived from human promyelocytic leukemia cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its structural features. Research has shown that modifications to the compound can significantly impact its effectiveness against various targets.

Effect of Substituents

A study on related compounds revealed that the presence of electron-withdrawing groups (EWG) on the sulfonyl-attached phenyl ring can increase bacterial resistance. However, strategic placement of halogens, such as chlorine, can enhance activity against certain bacterial strains .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets through its sulfide group. This interaction can lead to the formation of reactive intermediates that modify biological molecules, potentially resulting in therapeutic effects.

Future Research Directions

While the current research on this compound is promising, there are several areas that warrant further investigation:

  • Detailed studies on its specific mechanism of action against various pathogens and cancer cells.
  • Exploration of potential synergistic effects when combined with other therapeutic agents.
  • Investigation of its pharmacokinetics and pharmacodynamics to assess its viability as a drug candidate.

Q & A

Q. What are the established synthetic routes for tert-Butyl 2-Naphthyl sulfide, and what parameters critically influence yield and purity?

  • Methodological Answer : The synthesis of this compound often involves nucleophilic substitution or sulfide bond formation. For example, silver-thiolate precursors (e.g., (4-(tert-butyl)phenyl)methanethiol silver salts) can be used to form nanoscale clusters, as demonstrated in studies involving X-ray crystallography and NMR for structural validation . Key parameters include:
  • Reaction temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may risk decomposition.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic thiols.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures purity.
    Document all steps rigorously per journal guidelines, including reagent ratios, reaction times, and characterization data .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm tert-butyl group integration. Aromatic protons in the naphthyl moiety typically resonate at δ 7.2–8.5 ppm .
  • X-ray Crystallography : Resolves molecular geometry and confirms sulfide bond configuration in crystalline samples .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and purity.
  • UV-Vis Spectroscopy : Monitors electronic transitions in solution (e.g., π→π* transitions in aromatic systems).
    Report spectral data alongside experimental conditions (e.g., solvent, concentration) for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound across solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity, trace impurities, or decomposition pathways. To address this:
  • Replicate studies : Compare thermal gravimetric analysis (TGA) in inert vs. oxidative atmospheres.
  • Solvent screening : Test stability in aprotic (e.g., toluene) vs. protic (e.g., ethanol) solvents, noting decomposition products via GC-MS.
  • Control experiments : Include antioxidants (e.g., BHT) to isolate radical-mediated degradation.
    Reference toxicological profiles (e.g., naphthalene derivatives) for analogous decomposition mechanisms .

Q. What computational strategies are suitable for modeling the electronic structure and reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess aggregation behavior in catalytic environments.
  • Reactivity Descriptors : Use Fukui indices to identify reactive regions for sulfide bond cleavage or substitution.
    Validate models against experimental NMR or X-ray data .

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in substitution reactions?

  • Methodological Answer : The tert-butyl group imposes steric hindrance, slowing nucleophilic attack at the sulfur center. To study this:
  • Kinetic assays : Compare reaction rates with less hindered analogs (e.g., methyl or ethyl derivatives).
  • X-ray crystallography : Analyze bond angles and distances to quantify steric effects.
  • Computational modeling : Calculate steric maps (e.g., using %VBur values) to quantify spatial occupancy.
    Reference hydrolytic studies of tert-butyl phosphates for analogous steric considerations .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Systematic solubility testing : Prepare saturated solutions in solvents of varying polarity (e.g., hexane, chloroform, DMSO) and quantify via UV-Vis or gravimetry.
  • HPLC validation : Check for impurities or degradation products that may skew solubility measurements.
  • Literature cross-validation : Use databases like PubChem or Reaxys to compare logP values and Hansen solubility parameters.
    Document solvent purity and temperature controls to minimize variability .

Methodological Resources

  • Experimental Documentation : Follow journal guidelines for detailing synthesis, characterization, and reproducibility .
  • Data Validation : Use HR-TEM or analytical ultracentrifugation to confirm nanoparticle homogeneity in solution-phase studies .
  • Ethical Compliance : Address hazards (e.g., decomposition gases) with proper safety protocols and protective equipment .

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